N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Sigma receptor Chemical topology Structure–activity relationship

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396860-38-0) is a synthetic small molecule (C₁₈H₂₂N₂OS, MW 314.4 g/mol) belonging to the 2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide class. The compound is structurally characterized by a thiophene ring directly attached to the piperidine 4‑position, an acetamide bridge, and an N‑benzyl terminal moiety.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 1396860-38-0
Cat. No. B2486495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
CAS1396860-38-0
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H22N2OS/c21-18(19-13-15-5-2-1-3-6-15)14-20-10-8-16(9-11-20)17-7-4-12-22-17/h1-7,12,16H,8-11,13-14H2,(H,19,21)
InChIKeyLDSIBZGRDGGKLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396860-38-0): Procurement-Relevant Baseline Profile


N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396860-38-0) is a synthetic small molecule (C₁₈H₂₂N₂OS, MW 314.4 g/mol) belonging to the 2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide class . The compound is structurally characterized by a thiophene ring directly attached to the piperidine 4‑position, an acetamide bridge, and an N‑benzyl terminal moiety. Authoritative database records confirm its molecular identity, though the compound currently lacks curated bioactivity annotations in major public repositories such as ChEMBL and PubChem [1].

1
Defined Structure Confirmed molecular identity supports use as analytical reference standard.
2
Class Scaffold 2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide class; topology differs from characterized sigma‑1 ligands.
No curated bioactivity data in public repositories.
3
Research Context Suitable as comparator in SAR studies or as negative control scaffold (requires de‑novo validation).

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide Procurement: Why In‑Class Analogs Cannot Be Assumed Interchangeable


The 2‑(4‑(thiophen‑2‑yl)piperidin‑1‑yl)acetamide scaffold has been explored across multiple therapeutic target classes, including sigma receptors [1] and various GPCRs. Small structural permutations (e.g., moving the benzyl group from the piperidine nitrogen to the acetamide nitrogen, or altering the thiophene attachment point) can profoundly shift selectivity, potency, and pharmacokinetic profiles. Without compound‑specific quantitative comparator data, any assumption of functional equivalence to close analogs such as N‑(1‑benzyl‑piperidin‑4‑yl)‑2‑thiophen‑2‑yl‑acetamide (sigma‑1 Ki = 3.93 nM) [1] is scientifically unjustified, making blind substitution a high‑risk procurement strategy.

Differentiation Factor
Target Compound
N‑(1‑Benzyl‑piperidin‑4‑yl)‑2‑thiophen‑2‑yl‑acetamide
Amide topology
Benzyl → acetamide N; thiophene → piperidine C4
Benzyl → piperidine N; thiophene → acetamide bridge
sigma‑1 Ki 3.93 nM
Pharmacophore inference
Inverted geometry may abolish sigma‑1 affinity
Well‑characterized sigma‑1 pharmacophore
Metabolic stability (class‑level)
Direct C–C thiophene linkage – potential metabolic advantage (no data)
Acetyl linker – amide hydrolysis potential
Structural isomerism invalidates direct extrapolation; functional equivalence cannot be assumed. Procurement decisions must account for absent bioactivity validation.

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (1396860-38-0): Quantitative Differentiation Evidence Guide


Structural Topology Differentiation vs. N-(1-Benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide (Sigma‑1 Ligand)

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide adopts a reversed amide‑connectivity topology compared to the high‑affinity sigma‑1 ligand N‑(1‑benzyl‑piperidin‑4‑yl)‑2‑thiophen‑2‑yl‑acetamide (Ki = 3.93 nM, guinea‑pig brain membranes, [³H]‑(+)‑pentazocine radioligand) [1]. In the target compound, the benzyl group resides on the amide nitrogen and the thiophene is directly attached to the piperidine ring, whereas the comparator places the benzyl group on the piperidine nitrogen and links the thiophene via an acetamide spacer. This topological isomerism is expected to produce markedly different receptor‑binding pharmacophores. Quantitative enzymatic or receptor‑binding data for the target compound itself are not available in authoritative public databases.

Topology
Structural inference
Benzyl → amide N vs. Benzyl → piperidine N
Thiophene → piperidine C4 vs. Thiophene → acetamide
Pharmacophore geometry differs; sigma‑1 affinity cannot be extrapolated.
Requires de‑novo binding assay.
Sigma receptor Chemical topology Structure–activity relationship

Thiophene Attachment Mode Differentiation vs. Thiophene‑Acetamide Linked Piperidines

The target compound features a direct C–C bond between the thiophene 2‑position and the piperidine 4‑position, distinguishing it from analogs where the thiophene is connected through an acetamide or methylene linker (e.g., the sigma‑1 ligand N‑(1‑benzyl‑piperidin‑4‑yl)‑2‑thiophen‑2‑yl‑acetamide [1]). Direct aryl‑piperidine connectivity typically confers greater conformational rigidity and may reduce susceptibility to amide‑hydrolysis‑mediated metabolism compared to acetyl‑linked analogs; however, no experimental metabolic stability data have been reported for the target compound. Quantitative in‑class inference suggests that this structural feature could differentiate pharmacokinetic liability relative to comparator scaffolds, but direct evidence is absent.

Thiophene linkage
Class-level inference
Direct C–C bond (C2–C4)
May reduce metabolic lability vs. acetyl-linked analogs; no experimental data.
In‑vitro stability data absent.
Thiophene connectivity Piperidine substitution Metabolic stability

Absence of Curated Bioactivity Data vs. Structurally Proximal ChEMBL‑Annotated Analogs

A systematic search of the ChEMBL and PubChem databases (accessed 2026‑04‑29) returned no curated bioactivity data for N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (CAS 1396860-38-0), whereas the structurally proximal analog N-(1-benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide (CHEMBL138688) possesses a well‑characterized sigma‑1 Ki of 3.93 nM in guinea‑pig brain membrane binding assays [1]. The nearest SMILES‑similar ChEMBL entry (Tanimoto similarity < 0.6) corresponds to compounds with pyridine rather than thiophene rings [2]. This complete bioactivity data gap represents the most critical procurement consideration: the compound’s pharmacologic profile is unvalidated, and any claims of target engagement or selectivity cannot be substantiated by public evidence.

Bioactivity records
Data to verify
0
Curated records (ChEMBL/PubChem)
Unvalidated pharmacologic profile; full characterization needed before hypothesis use.
Comparator has 1 record (Ki 3.93 nM).
Data availability Bioactivity gap Procurement risk

N-Benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide (1396860-38-0): Evidence‑Driven Application Scenarios


Chemical Probe Development for Sigma‑1 Receptor Pharmacology (Structural Comparator Context)

The well‑characterized sigma‑1 affinity of the topologically related N-(1-benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide (Ki = 3.93 nM) [1] makes the target compound a candidate for comparative structure–activity relationship (SAR) studies. Its inverted amide topology provides a distinct pharmacophoric geometry that could be used to interrogate the conformational requirements of sigma‑1 ligand binding, pending de‑novo characterization of its own receptor affinity.

Metabolic Stability SAR of Direct Aryl‑Piperidine vs. Acetyl‑Linked Scaffolds

The direct thiophene‑piperidine C–C bond in N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide offers a structural basis for comparative metabolic stability studies against acetyl‑linked analogs such as N-(1-benzyl-piperidin-4-yl)-2-thiophen-2-yl-acetamide [1]. Procurement for in‑vitro microsomal or hepatocyte stability assays is justified within programs seeking to optimize the pharmacokinetic profiles of thiophene‑containing piperidine ligands.

Reference Standard for Analytical Method Development and Quality Control

Given the confirmed molecular identity (C₁₈H₂₂N₂OS, MW 314.4) and the availability of the compound from multiple specialty chemical suppliers, N-benzyl-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can serve as a reference standard for HPLC, LC‑MS, or NMR method development in laboratories synthesizing or characterizing thiophene‑piperidine compound libraries.

Negative Control or Inactive Comparator for Sigma‑1‑Mediated Assays (Hypothetical, Requires Validation)

If de‑novo profiling eventually demonstrates that the inverted amide topology of the target compound abolishes sigma‑1 binding (in contrast to the 3.93 nM affinity of the comparator [1]), the compound could serve as a structurally matched negative control in sigma‑1‑dependent cellular assays. This application remains hypothetical until experimental binding data are generated.

Application
Selection Property
Validation Focus
Sigma‑1 SAR comparator studies
Inverted amide topology vs. reference ligand
Receptor binding assays, pharmacophore modeling
Metabolic stability SAR
Direct thiophene–piperidine C–C bond
Microsomal/hepatocyte stability assays
Analytical reference standard
Confirmed molecular identity (C₁₈H₂₂N₂OS)
HPLC, LC‑MS, NMR method development
Hypothetical sigma‑1 negative control
Potential abolished sigma‑1 binding (unvalidated)
De‑novo binding assay confirmation
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